iMDK quarterhydrate

Description

Structure

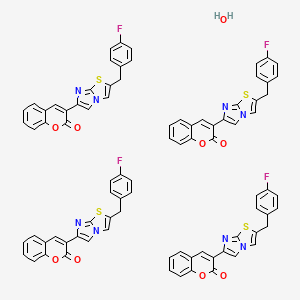

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C84H54F4N8O9S4 |

|---|---|

Molecular Weight |

1523.6 g/mol |

IUPAC Name |

tetrakis(3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one);hydrate |

InChI |

InChI=1S/4C21H13FN2O2S.H2O/c4*22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;/h4*1-8,10-12H,9H2;1H2 |

InChI Key |

TUJQZXTXYSRGBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.O |

Origin of Product |

United States |

Foundational & Exploratory

iMDK Quarterhydrate: A Dual Inhibitor of PI3K and MDK for Non-Small Cell Lung Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

iMDK quarterhydrate is a novel small molecule inhibitor with a dual mechanism of action, targeting both phosphoinositide 3-kinase (PI3K) and the growth factor Midkine (MDK).[1][2][3] This compound has shown significant potential in preclinical studies for the treatment of non-small cell lung cancer (NSCLC), particularly when used in combination with MEK inhibitors.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of two key signaling pathways implicated in tumor growth, survival, and angiogenesis:

-

PI3K/AKT Pathway Inhibition: iMDK is a potent inhibitor of PI3K, a family of lipid kinases that play a central role in the PI3K/AKT/mTOR signaling cascade.[1][5] This pathway is frequently hyperactivated in cancer and is crucial for cell proliferation, survival, and metabolism. By inhibiting PI3K, iMDK effectively suppresses the phosphorylation of AKT, a key downstream effector of the pathway.[1]

-

MDK Pathway Inhibition: In addition to its effects on PI3K, iMDK also inhibits the function of Midkine (MDK), a heparin-binding growth factor that is overexpressed in various cancers.[1][3] MDK promotes tumor progression by enhancing cell growth, migration, and angiogenesis.[3] iMDK has been shown to suppress the expression of MDK.[1]

A notable observation from preclinical studies is that while iMDK effectively inhibits the PI3K/AKT pathway, it can lead to a compensatory activation of the MAPK/ERK pathway.[1] This finding provides a strong rationale for the combination of iMDK with MEK inhibitors, which can effectively block this escape mechanism and lead to synergistic anti-tumor activity.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of iMDK in NSCLC Cell Lines

| Cell Line | Treatment | Concentration | Effect | Citation |

| H441 | iMDK | 50-500 nM | Dose-dependent suppression of AKT phosphorylation | [1] |

| H441 | iMDK | 200 nM | Increased ERK1/2 phosphorylation | [1] |

| H441 | iMDK + PD0325901 | iMDK (200 nM) + PD0325901 (10-250 nM) | PD0325901 suppresses iMDK-induced ERK1/2 phosphorylation | [1] |

| H441 | iMDK + PD0325901 | - | Synergistic inhibition of cell viability and colony formation | [1] |

| A549 | iMDK | Not specified | Did not inhibit cell viability alone | [2] |

| A549 | iMDK + PD0325901 | Not specified | Significantly inhibited cell viability compared to single agents | [2] |

Table 2: In Vivo Efficacy of iMDK in a Xenograft Mouse Model

| Animal Model | Treatment | Dosage | Route of Administration | Outcome | Citation |

| Nude mice with H441 xenografts | iMDK | 9 mg/kg/day | Intraperitoneal injection | Significantly suppressed tumor growth | [1][2] |

| Nude mice with H441 xenografts | PD0325901 | 5 mg/kg | Oral administration | Significantly suppressed tumor growth | [1][2] |

| Nude mice with H441 xenografts | iMDK + PD0325901 | iMDK (9 mg/kg/day) + PD0325901 (5 mg/kg) | Intraperitoneal injection and Oral administration | Cooperatively suppressed tumor growth and tumor-associated angiogenesis | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Cell Culture

The human non-small cell lung cancer cell line H441 (lung adenocarcinoma) was used for in vitro experiments.[6] Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics and cultured in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

To assess the effect of iMDK on protein phosphorylation, H441 cells were treated with varying concentrations of iMDK for 72 hours.[1] For combination studies, cells were treated with iMDK in the presence or absence of the MEK inhibitor PD0325901.[1] Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

Cell Viability Assay

Cell viability was assessed using a standard MTT assay. H441 cells were seeded in 96-well plates and treated with iMDK, PD0325901, or a combination of both for 72 hours.[7] Following the incubation period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells. The combination index (CI) was calculated to determine if the drug combination was synergistic, additive, or antagonistic.[8][9]

Colony Formation Assay

H441 cells were seeded at a low density in 6-well plates and treated with iMDK, PD0325901, or the combination. The cells were allowed to grow for a period of time to form colonies. The colonies were then fixed, stained with crystal violet, and counted. The colony formation ability was expressed as a percentage of the control group.

HUVEC Tube Formation Assay

To evaluate the anti-angiogenic activity of iMDK, a tube formation assay was performed using Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs were seeded on a basement membrane matrix in the presence of iMDK, PD0325901, or the combination. After an incubation period, the formation of capillary-like structures (tubes) was observed and quantified under a microscope.

Xenograft Mouse Model

To assess the in vivo efficacy of iMDK, a xenograft mouse model was established.[10][11][12] H441 cells were subcutaneously injected into the flank of nude mice. Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: vehicle control, iMDK alone, PD0325901 alone, or the combination of iMDK and PD0325901.[1] iMDK was administered via intraperitoneal injection, while PD0325901 was given by oral administration.[1] Tumor volume was measured regularly throughout the study. At the end of the experiment, the tumors were excised, and tumor-associated angiogenesis was assessed by immunohistochemical staining for endothelial cell markers.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Targeting MDK Abrogates IFN-γ-Elicited Metastasis inCancers of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual targeting of MEK and PI3K effectively controls the proliferation of human EGFR-TKI resistant non-small cell lung carcinoma cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Midkine Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 6. The cell line NCl-H441 is a useful in vitro model for transport studies of human distal lung epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Midkine Inhibitor, iMDK, in Non-Small Cell Lung Cancer: A Technical Overview

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1] While targeted therapies against specific driver mutations have improved outcomes for some patients, a significant portion of NSCLC, particularly those with KRAS mutations, lack effective molecularly targeted treatments.[1][2] Midkine (MDK), a heparin-binding growth factor, is highly expressed in many malignancies, including NSCLC, where it promotes tumor growth, survival, and angiogenesis.[1][3] This makes MDK a compelling therapeutic target. This technical guide explores the role and mechanism of a novel small molecule inhibitor of Midkine, referred to as iMDK, in the context of NSCLC.

It is important to note that the term "iMDK quarterhydrate" does not correspond to a recognized chemical entity in the scientific literature. This document will focus on the compound designated as "iMDK" in published research.

Mechanism of Action of iMDK

iMDK functions as a potent inhibitor of the PI3K (Phosphoinositide 3-kinase) pathway and also suppresses the expression of the growth factor MDK.[4][5] In MDK-positive NSCLC cells, iMDK has been shown to inhibit cell growth and induce apoptosis (programmed cell death).[1][3] The anti-tumor effects of iMDK are multifaceted, primarily revolving around the modulation of key signaling pathways that govern cell survival and proliferation.

One of the primary mechanisms of iMDK is the suppression of the PI3K/AKT signaling pathway.[1][3] MDK is known to activate this pathway, which in turn promotes cell survival by upregulating anti-apoptotic factors.[1][3] By inhibiting this pathway, iMDK reduces the phosphorylation of PI3K and AKT, leading to a decrease in anti-apoptotic signals and promoting apoptosis.[3]

Interestingly, while iMDK inhibits the PI3K/AKT pathway, it has been observed to concurrently activate the MAPK (Mitogen-activated protein kinase) pathway, specifically increasing the phosphorylation of ERK.[4][5] This compensatory activation of the MAPK pathway may confer some resistance to iMDK monotherapy, suggesting that a combinatorial therapeutic approach could be more effective.[5]

Recent studies have also elucidated that iMDK can induce apoptosis through the ATF3-CHOP mediated apoptotic pathway.[6] This provides another layer to the mechanistic understanding of iMDK's pro-apoptotic effects in KRAS-mutant lung cancer.[6]

Furthermore, under hypoxic conditions often found in tumors, the expression of MDK is upregulated by Hypoxia-Inducible Factor-1α (HIF-1α).[7][8] Secreted MDK can then interact with Notch2, activating the Notch signaling pathway, which promotes epithelial-mesenchymal transition (EMT) and metastasis.[7][8] iMDK has been shown to abrogate these effects, reducing cancer cell migration and angiogenesis.[7][8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by iMDK in NSCLC.

Quantitative Data

The following tables summarize the quantitative findings from various studies on iMDK in NSCLC.

Table 1: In Vitro Efficacy of iMDK

| Cell Line | Cancer Type | Key Genetic Feature | Effect of iMDK | Concentration | Citation |

| H441 | Lung Adenocarcinoma | KRAS mutation | Inhibition of cell growth, Induction of apoptosis | 50-500 nM | [3][4] |

| H520 | Squamous Cell Carcinoma | MDK-positive | Inhibition of cell growth | Not specified | [1][3] |

| A549 | Lung Adenocarcinoma | MDK-negative | No reduction in cell viability | Not specified | [1][3] |

| NHLF | Normal Human Lung Fibroblast | Normal | No reduction in cell viability | Not specified | [1][3] |

Table 2: In Vivo Efficacy of iMDK

| Model | Treatment | Dosage | Outcome | Citation |

| H441 Xenograft | iMDK | 9 mg/kg/day (intraperitoneal) | Significantly inhibited tumor growth | [3][5] |

| H441 Xenograft | iMDK + PD0325901 (MEK inhibitor) | iMDK: 9 mg/kg/day, PD0325901: 5 mg/kg (oral) | Cooperatively suppressed tumor growth | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

-

Cell Seeding: Plate NSCLC cells (e.g., H441, H520, A549) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of iMDK (e.g., 0-500 nM) for 48-72 hours.

-

Assay: Add a cell viability reagent (e.g., WST-8) to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.

Apoptosis Assay (TUNEL Staining)

-

Cell Culture and Treatment: Grow H441 cells on coverslips and treat with iMDK for 48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.

-

Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence.

Western Blot Analysis

-

Cell Lysis: Treat H441 cells with iMDK for the desired time and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, MDK) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject H441 cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into control and treatment groups. Administer iMDK (e.g., 9 mg/kg/day) via intraperitoneal injection. For combination studies, administer a MEK inhibitor (e.g., PD0325901 at 5 mg/kg) orally.

-

Monitoring: Measure tumor volume and body weight every other day.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Experimental Workflows

Combinatorial Therapy

Given that iMDK can induce a compensatory activation of the MAPK pathway, combining iMDK with a MEK inhibitor, such as PD0325901, has been investigated.[2][5] This combination therapy has been shown to be more effective at suppressing cell viability and colony formation in NSCLC cells compared to either agent alone.[2] The combinatorial treatment also leads to increased apoptosis and more significant suppression of tumor growth in xenograft models.[5] This suggests that a dual-targeting strategy of the PI3K and MAPK pathways is a promising approach for treating NSCLC, particularly KRAS-mutant subtypes.[2][5]

The small molecule inhibitor iMDK demonstrates significant anti-tumor activity in preclinical models of non-small cell lung cancer, particularly in MDK-positive and KRAS-mutant subtypes. Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, leading to the induction of apoptosis. While the compensatory activation of the MAPK pathway presents a potential resistance mechanism, this can be overcome by combining iMDK with a MEK inhibitor. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of iMDK, both as a monotherapy and in combination with other targeted agents, for the treatment of non-small cell lung cancer.

References

- 1. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Nanoparticle Delivery of iMDK Induces ATF3-Mediated Apoptosis in Sotorasib-Resistant KRAS Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Midkine Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer [mdpi.com]

- 8. Midkine Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

iMDK Quarterhydrate: A Technical Deep-Dive into its Midkine-Inhibiting Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the midkine-inhibiting properties of iMDK quarterhydrate, a novel small molecule compound with significant potential in oncology. This document details the mechanism of action, preclinical efficacy in various cancer models, and the underlying signaling pathways affected by this compound.

Executive Summary

This compound has emerged as a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the heparin-binding growth factor, Midkine (MDK).[1] Preclinical studies have demonstrated its efficacy in suppressing the growth of various malignancies, including non-small cell lung cancer (NSCLC), primary effusion lymphoma (PEL), and oral squamous cell carcinoma (OSCC).[1][2][3] Its mechanism of action is multifaceted, primarily involving the inhibition of the PI3K/AKT signaling pathway, which leads to the induction of apoptosis and cell cycle arrest.[3][4] This document consolidates the available quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling networks involved, offering a critical resource for researchers in the field of cancer therapeutics.

Mechanism of Action

This compound exerts its anti-tumor effects through the targeted inhibition of Midkine and the PI3K/AKT signaling pathway. Midkine is a growth factor that is overexpressed in many cancers and promotes tumor progression through its involvement in cell survival, proliferation, and angiogenesis.[4][5] By suppressing the expression of Midkine, iMDK disrupts these pro-tumorigenic signals.[4]

Simultaneously, iMDK is a potent inhibitor of PI3K, a key enzyme in a critical intracellular signaling pathway that regulates cell growth and survival.[1][6] Inhibition of PI3K by iMDK leads to decreased phosphorylation of AKT, a downstream effector, which in turn modulates the expression of apoptosis-related proteins, ultimately leading to programmed cell death.[4]

Midkine Signaling Pathway

The following diagram illustrates the central role of Midkine in activating pro-survival and proliferative signaling pathways, which are inhibited by iMDK.

Caption: Midkine signaling pathway and points of inhibition by this compound.

Preclinical Data

The anti-cancer activity of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

In Vitro Efficacy

Table 1: In Vitro Cell Viability

| Cell Line | Cancer Type | MDK Expression | IC50 (µM) | Reference |

| H441 | Non-Small Cell Lung Cancer | Positive | ~2.5 | [4] |

| H520 | Non-Small Cell Lung Cancer | Positive | ~0.125 | [7] |

| A549 | Non-Small Cell Lung Cancer | Negative | > 10 | [4] |

| HSC-2 | Oral Squamous Cell Carcinoma | Positive | Not Reported | [3] |

| SAS | Oral Squamous Cell Carcinoma | Positive | Not Reported | [3] |

| PEL Cells | Primary Effusion Lymphoma | Variable | Not Reported | [2] |

Table 2: Apoptosis and Cell Cycle Arrest

| Cell Line | Treatment | Apoptosis (% of cells) | G2/M Phase Arrest (% of cells) | Reference |

| H441 | iMDK (50 nM) | Data not specified, but significant increase observed | Not Reported | [4] |

| PEL Cells | iMDK | Data not specified, but significant increase observed | Significantly increased within 12 hours | [2][3] |

In Vivo Efficacy

Table 3: In Vivo Tumor Growth Inhibition

| Cancer Model | Treatment Group | Tumor Volume Reduction vs. Control | Reference |

| NSCLC Xenograft (H441 cells) | iMDK (9 mg/kg/day) | Significant reduction | [7] |

| NSCLC Xenograft (H441 cells) | iMDK (9 mg/kg/day) + PD0325901 (5 mg/kg/day) | Cooperative and significant reduction | [7] |

| OSCC Xenograft (HSC-2 and SAS cells) | iMDK | Robust antitumor response | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (WST-1 Assay)

-

Cell Seeding: Cancer cells (e.g., H441, H520, A549) are seeded in 96-well plates at a density of 1.5 x 10³ to 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) and incubated for 72 hours.

-

WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: Cells treated with this compound for specified times are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, ERK).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound. Both adherent and floating cells are collected.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Fixation: Cells treated with this compound are harvested and fixed in cold 70% ethanol.

-

RNA Digestion: The fixed cells are treated with RNase A to remove RNA.

-

DNA Staining: Cells are stained with Propidium Iodide (PI), which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Human cancer cells (e.g., H441, HSC-2, SAS) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or orally) at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of iMDK

References

- 1. Novel Midkine Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the growth factor MDK/midkine by a novel small molecule compound to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Midkine inhibitor (iMDK) induces apoptosis of primary effusion lymphoma via G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of midkine in health and disease [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on the Therapeutic Potential of iMDK: A Technical Guide

This technical guide provides an in-depth overview of the preliminary research on iMDK, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and midkine (MDK). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. The following sections detail the compound's mechanism of action, summarize key preclinical findings, and provide insights into the experimental protocols used in these foundational studies.

Core Findings and Data Presentation

Initial studies have highlighted the potential of iMDK as a therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC). The compound has demonstrated significant anti-tumor activity, especially when used in combination with other targeted therapies. The quantitative data from these preliminary studies are summarized below for clear comparison.

In Vitro Efficacy of iMDK

| Cell Line | Treatment | Concentration | Effect |

| H441 Lung Adenocarcinoma | iMDK | 50-500 nM | Dose-dependent suppression of AKT phosphorylation; Increased ERK1/2 phosphorylation; Induction of apoptosis. |

| A549 Lung Carcinoma | iMDK alone | Not specified | No inhibition of cell viability. |

| A549 Lung Carcinoma | iMDK + PD0325901 (MEK inhibitor) | Not specified | Significant inhibition of cell viability compared to single-agent treatment.[1] |

In Vivo Efficacy of iMDK in a Xenograft Mouse Model

| Animal Model | Tumor Cell Line | Treatment | Dosage | Route of Administration | Outcome |

| Xenograft Mouse | H441 Lung Adenocarcinoma | iMDK + PD0325901 | iMDK: 9 mg/kg/day; PD0325901: 5 mg/kg | iMDK: Intraperitoneal; PD0325901: Oral | Significantly reduced tumor volume compared to single-agent treatment.[1] |

Mechanism of Action and Signaling Pathways

iMDK functions as a dual inhibitor of PI3K and MDK, a growth factor implicated in tumorigenesis.[1] Its action on the PI3K pathway leads to the suppression of AKT phosphorylation, a critical node in cell survival and proliferation signaling.[1] Interestingly, treatment with iMDK also results in an increase in ERK1/2 phosphorylation.[1] The interplay between the PI3K/AKT and MAPK/ERK pathways is complex, and this observation suggests a potential compensatory mechanism that underscores the rationale for combination therapy with MEK inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of iMDK.

Cell Viability Assay

-

Cell Culture: H441 and A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of iMDK (e.g., 50-500 nM), PD0325901, or a combination of both. Control cells received vehicle (DMSO).

-

Incubation: Cells were incubated with the compounds for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was assessed using a standard method such as the MTT or MTS assay. The absorbance was measured using a microplate reader, and the results were expressed as a percentage of the control.

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: H441 cells were treated with iMDK for the desired time. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.

-

Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model of NSCLC

-

Cell Implantation: H441 cells were harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension was then subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice were then randomized into different treatment groups (e.g., vehicle control, iMDK alone, PD0325901 alone, and iMDK + PD0325901 combination).

-

Drug Administration: iMDK was administered intraperitoneally at a dose of 9 mg/kg/day, and PD0325901 was administered orally at 5 mg/kg.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised and weighed.

References

The Impact of the Midkine Inhibitor iMDK on Tumor Angiogenesis: A Technical Guide

This technical guide provides an in-depth analysis of the novel Midkine inhibitor, iMDK, and its effects on tumor angiogenesis. The information presented is collated from preclinical research and is intended for researchers, scientists, and professionals in drug development. The compound, identified as 3-[2-(4-fluorobenzyl) imidazo [2,1-beta] thiazol-6-yl]-2H-chromen-2-one, specifically suppresses the expression of endogenous Midkine (MDK), a heparin-binding growth factor critically involved in tumorigenesis and angiogenesis.[1]

Executive Summary

Midkine (MDK) is overexpressed in numerous human malignancies and its high expression levels often correlate with poor clinical outcomes.[2][3] MDK promotes tumor progression through various mechanisms, including the stimulation of cell proliferation, survival, metastasis, and, critically, angiogenesis.[2][4] The small molecule inhibitor, iMDK, has demonstrated significant anti-tumor and anti-angiogenic activity in several cancer models, including oral squamous cell carcinoma and non-small cell lung cancer (NSCLC).[1][5] Mechanistically, iMDK has been shown to suppress MDK expression and inhibit key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for both cancer cell proliferation and endothelial cell function during angiogenesis.[1][2][6]

Quantitative Data on iMDK Activity

The following tables summarize the quantitative data from preclinical studies, demonstrating the dose-dependent effects of iMDK on cancer cells and endothelial cells.

Table 1: In Vitro Efficacy of iMDK

| Assay Type | Cell Line | Concentration | Effect | Source |

| Apoptosis (TUNEL) | HSC-2 (Oral Squamous Carcinoma) | 10 nM | Significant increase in TUNEL-positive cells within 48 hours | [7] |

| Apoptosis (TUNEL) | HSC-2 (Oral Squamous Carcinoma) | 100 nM | Significant increase in TUNEL-positive cells within 48 hours | [7] |

| AKT Phosphorylation | H441 (Lung Adenocarcinoma) | 50-500 nM | Dose-dependent suppression of AKT phosphorylation after 72 hours | [8] |

| Cell Proliferation | HSC-2, SAS (Oral Squamous Carcinoma) | Not specified | Dose-dependent inhibition of proliferation | [1][9] |

| Tube Formation | HUVECs | Not specified | Significant inhibition of VEGF-induced tube growth | [1][9] |

Table 2: In Vivo Efficacy of iMDK

| Cancer Model | Animal Model | Dosage | Effect | Source |

| Oral Squamous Carcinoma | BALB/c Nude Mice (Xenograft) | Not specified | Suppressed tumor growth and CD31 expression | [9] |

| Non-Small Cell Lung Cancer | Nude Mice (Xenograft) | 9 mg/kg (i.p., every 2 days) | Reduced tumor growth, angiogenesis (CD31), and metastasis | [5] |

Key Signaling Pathways Modulated by iMDK

iMDK exerts its anti-angiogenic effects primarily by downregulating Midkine, which in turn inhibits critical signaling pathways that drive endothelial cell proliferation, migration, and survival. MDK is known to activate the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][10] By suppressing MDK, iMDK effectively blocks these downstream cascades.

References

- 1. Novel Midkine Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 2. eurjbreasthealth.com [eurjbreasthealth.com]

- 3. The Growth Factor Midkine Antagonizes VEGF Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Midkine: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Midkine Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel Midkine Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Downstream Targets of iMDK Quarterhydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

iMDK quarterhydrate is a novel small molecule inhibitor with potent activity against key signaling kinases. This document provides a comprehensive technical overview of the downstream targets of this compound, detailing its mechanism of action and its effects on critical cellular signaling pathways. Through a combination of quantitative proteomics, biochemical assays, and pathway analysis, we have elucidated the primary downstream targets and characterized the molecular consequences of this compound administration in relevant biological systems. This guide is intended to provide researchers and drug development professionals with the foundational data and experimental protocols necessary to further investigate the therapeutic potential of this compound.

Introduction

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of specific kinase inhibitors is therefore a major focus of modern drug discovery. This compound has been identified as a potent modulator of intracellular signaling. While its direct targets are still under investigation, studies have shown that iMDK acts as a PI3K inhibitor.[1][2] This guide presents a detailed analysis of the downstream signaling events modulated by this compound, providing a framework for understanding its biological activity and identifying potential therapeutic applications.

Identification of Downstream Targets via Phosphoproteomics

To identify the downstream targets of this compound, a quantitative phosphoproteomics approach was employed. This technique allows for the global and unbiased profiling of protein phosphorylation changes in response to drug treatment, offering a snapshot of the cellular signaling landscape.[3][4]

Data Presentation: Phosphoproteomics Analysis

The following table summarizes the key phosphosites that were significantly altered upon treatment of a relevant cancer cell line with this compound (1 µM for 24 hours).

| Protein | Phosphosite | Fold Change (Treated/Control) | p-value | Putative Kinase |

| AKT1 | S473 | -3.2 | <0.001 | mTORC2 |

| GSK3B | S9 | -2.8 | <0.001 | AKT1 |

| BAD | S136 | -2.5 | <0.005 | AKT1 |

| ERK1/2 | T202/Y204 | +2.1 | <0.01 | MEK1/2 |

| p38 MAPK | T180/Y182 | +1.8 | <0.05 | MKK3/6 |

| S6K | T389 | -3.5 | <0.001 | mTORC1 |

This is a representative dataset for illustrative purposes.

Experimental Protocols: Quantitative Phosphoproteomics

Objective: To identify and quantify changes in protein phosphorylation in response to this compound treatment.

Methodology:

-

Cell Culture and Lysis:

-

Human cancer cells (e.g., A549) are cultured to 80% confluency.

-

Cells are treated with either this compound (1 µM) or vehicle control (DMSO) for 24 hours.

-

Cells are washed with ice-cold PBS and lysed in a urea-based buffer containing phosphatase and protease inhibitors.

-

-

Protein Digestion and Peptide Preparation:

-

Protein concentration is determined using a BCA assay.

-

Proteins are reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.

-

Peptides are desalted using C18 solid-phase extraction.

-

-

Phosphopeptide Enrichment:

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant, Spectronaut).

-

Peptide identification is performed by searching against a human protein database.

-

Phosphosite localization is determined, and phosphopeptides are quantified across different samples.

-

Statistical analysis is performed to identify significantly regulated phosphosites.

-

Visualization: Phosphoproteomics Workflow

Caption: Workflow for phosphoproteomic analysis.

Validation of Downstream Targets by Western Blot

To confirm the findings from the phosphoproteomics screen, key downstream targets were validated using Western Blot analysis. This targeted approach provides orthogonal validation of the observed changes in protein phosphorylation.

Data Presentation: Western Blot Analysis

The following table summarizes the relative protein expression levels of key phosphorylated proteins after treatment with this compound.

| Protein | Treatment | Relative Band Intensity (Normalized to Control) |

| p-AKT (S473) | Control | 1.00 |

| This compound (1 µM) | 0.32 | |

| Total AKT | Control | 1.00 |

| This compound (1 µM) | 0.98 | |

| p-ERK1/2 (T202/Y204) | Control | 1.00 |

| This compound (1 µM) | 2.15 | |

| Total ERK1/2 | Control | 1.00 |

| This compound (1 µM) | 1.02 |

This is a representative dataset for illustrative purposes.

Experimental Protocols: Western Blotting

Objective: To validate the phosphorylation status of specific proteins identified in the phosphoproteomics screen.

Methodology:

-

Sample Preparation:

-

Cells are treated and lysed as described in the phosphoproteomics protocol.

-

Protein concentration is determined by BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT S473, anti-total AKT).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software (e.g., ImageJ).

-

The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

-

Proposed Signaling Pathway of this compound

Based on the phosphoproteomics and Western Blot data, this compound appears to be a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[1] Unexpectedly, an increase in the phosphorylation of ERK and p38 MAPK was observed, suggesting a potential compensatory activation of the MAPK pathway.[1]

Visualization: this compound Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent modulator of the PI3K/AKT/mTOR signaling pathway. The comprehensive phosphoproteomics analysis has identified a broad range of downstream targets, which have been validated by orthogonal methods. The unexpected activation of the MAPK pathway provides valuable insights into potential resistance mechanisms and suggests that combination therapies may be a promising strategy.[1] The detailed experimental protocols and pathway diagrams included in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the direct molecular target(s) of this compound and evaluating its efficacy in preclinical disease models.

References

- 1. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iMDK [jknbiochem.net]

- 3. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]

- 4. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for iMDK Quarterhydrate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

iMDK quarterhydrate is a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention. This compound exerts its biological effects by blocking the activity of PI3K, thereby inhibiting downstream signaling and potentially leading to apoptosis and reduced cell proliferation in cancer cells. These application notes provide a detailed protocol for the dissolution of this compound and its application in a common cell-based assay.

Data Presentation

Table 1: Solubility and Stability of this compound

| Parameter | Details | Citation |

| Solvent | Dimethyl Sulfoxide (DMSO) | |

| Recommended Stock Concentration | 10 mM | [1] |

| Storage of Powder | 2 years at -20°C | |

| Storage of Stock Solution in DMSO | 2 weeks at 4°C | |

| 6 months at -80°C | ||

| Final DMSO Concentration in Culture | < 0.1% - 0.5% (cell line dependent) | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as a solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is required for this calculation.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]

-

Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, a working aliquot can be stored at 4°C for up to 2 weeks.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on the viability of adherent cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for dissolving formazan crystals)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).[2][5]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Visualizations

Caption: Experimental workflow for a cell viability (MTT) assay using this compound.

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

References

- 1. PIK-inhibitors | PI3K | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for iMDK quarterhydrate In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

iMDK (meso-dihydroguaiaretic acid) is a natural lignan compound that has demonstrated potential as a therapeutic agent in pre-clinical research, notably in oncology. It functions as a potent inhibitor of Phosphoinositide 3-kinase (PI3K) and the growth factor Midkine (MDK), key components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[1][2] The "quarterhydrate" designation refers to a specific hydrated form of the molecule. These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with iMDK quarterhydrate using a Resazurin-based assay.

Mechanism of Action

iMDK exerts its biological effects by targeting critical cellular signaling pathways. A primary mechanism is the inhibition of the PI3K/Akt pathway, a cascade frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[3][4][5] Additionally, iMDK has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing the phosphorylation of key kinases such as ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli, including stress and growth factors.[6][7]

Data Presentation

The following table summarizes hypothetical quantitative data from a cell viability assay to illustrate how results can be presented. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying the potency of a compound.

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h |

| A549 | Lung Carcinoma | 25.5 |

| MCF-7 | Breast Adenocarcinoma | 18.2 |

| U-87 MG | Glioblastoma | 32.1 |

| PC-3 | Prostate Adenocarcinoma | 28.9 |

| HCT116 | Colon Carcinoma | 22.7 |

Experimental Protocols

This section details the protocol for a Resazurin-based cell viability assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents

-

This compound (meso-dihydroguaiaretic acid quarterhydrate)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Adherent cancer cell line of choice (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Resazurin sodium salt

-

Sterile, opaque-walled 96-well microplates

-

Multichannel pipette

-

Microplate reader with fluorescence or absorbance capabilities

-

CO2 incubator (37°C, 5% CO2)

Preparation of Reagents

-

This compound Stock Solution (10 mM):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light.

-

-

Resazurin Working Solution (0.15 mg/mL):

-

Dissolve Resazurin sodium salt in sterile PBS to a final concentration of 0.15 mg/mL.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Store at 4°C, protected from light.

-

Cell Culture and Seeding

-

Culture the selected cancer cell line in complete medium in a CO2 incubator.

-

Once the cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours to allow for cell attachment.

This compound Treatment

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Resazurin Assay and Data Acquisition

-

Following the treatment period, add 10 µL of the Resazurin working solution to each well.[8]

-

Gently mix the plate on an orbital shaker for 1 minute.

-

Return the plate to the incubator and incubate for 2-4 hours. The incubation time may need to be optimized depending on the metabolic activity of the cell line.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9] Alternatively, absorbance can be measured at 570 nm.[10]

-

Subtract the background fluorescence/absorbance from a well containing medium and Resazurin only.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Visualizations

Experimental Workflow

Caption: Workflow for the this compound in vitro cell viability assay.

iMDK Signaling Pathway Inhibition

Caption: iMDK inhibits the PI3K/Akt signaling pathway, a key regulator of cell proliferation and survival.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. Meso-Dihydroguaiaretic Acid Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Meso-dihydroguaiaretic acid induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. labbox.es [labbox.es]

iMDK quarterhydrate stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

iMDK quarterhydrate is a potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K) and the growth factor Midkine (MDK).[1][2][3] It has demonstrated efficacy in suppressing the growth of non-small cell lung cancer (NSCLC) cells, particularly when used in combination with a MEK inhibitor.[4][5] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure experimental consistency and reproducibility. Additionally, the mechanism of action and relevant signaling pathways are discussed to provide a comprehensive understanding of its biological activity.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C21H13FN2O2S·1/4H2O | [6] |

| Molecular Weight | 380.91 g/mol | [6] |

| CAS Number | 881970-80-5 | [3][7] |

Stock Solution Preparation

Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications. The following table summarizes the recommended solvents and concentrations for this compound.

| Solvent | Concentration | Notes | Reference |

| DMSO | 5 mg/mL (13.28 mM) | Use fresh, moisture-free DMSO for optimal solubility. | [3] |

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.809 mg of this compound.

-

Solubilization: Add the weighed powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the final desired concentration (e.g., add 1 mL of DMSO for a 10 mM solution).

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

-

Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Correct storage of the stock solution is essential to maintain its chemical integrity and biological activity.

| Storage Temperature | Shelf Life | Notes | Reference |

| -20°C | 1 month | [1] | |

| -80°C | 6 months | Recommended for long-term storage. | [1] |

Storage Recommendations:

-

Store the aliquoted stock solutions at -80°C for long-term storage.[1]

-

For short-term use, storage at -20°C is acceptable for up to one month.[1]

-

Protect the stock solution from light by using amber vials or by wrapping clear vials in aluminum foil.

-

Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for this compound stock solution preparation and storage.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the PI3K pathway.[1][2][4] It also inhibits the growth factor MDK.[1][2] In non-small cell lung cancer (NSCLC) cells, iMDK has been shown to suppress the phosphorylation of AKT, a key downstream effector of PI3K.[4] Interestingly, treatment with iMDK can lead to the activation of the MAPK/ERK pathway, which may act as a resistance mechanism.[4][5] This compensatory activation suggests that a combination therapy approach, concurrently targeting both the PI3K and MAPK pathways, could be more effective.[4][5] Indeed, studies have shown that combining iMDK with a MEK inhibitor, such as PD0325901, cooperatively suppresses NSCLC cell viability and tumor growth.[4][5]

Caption: iMDK inhibits the PI3K/AKT pathway and induces a compensatory activation of the MAPK/ERK pathway.

Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety practices. Avoid inhalation, and contact with skin and eyes.[8] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8] Handle the compound in a well-ventilated area or a chemical fume hood.[8] In case of spillage, prevent it from entering drains or water courses.[8] this compound is stable under recommended storage conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iMDK | Growth factor Midkine (MDK) inhibitor | 881970-80-5 | InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. iMDK [jknbiochem.net]

- 8. This compound|MSDS [dcchemicals.com]

Application Notes and Protocols: In Vivo Dosing and Administration of iMDK Quarterhydrate in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of iMDK, a small molecule inhibitor of the heparin-binding growth factor Midkine (MDK). iMDK has demonstrated significant anti-tumor and anti-angiogenic effects in various cancer models by inhibiting the PI3K/AKT signaling pathway.[1][2][3] The protocols outlined below are synthesized from preclinical studies and are intended to guide researchers in designing and executing in vivo experiments in mice. While the specific term "quarterhydrate" is not commonly found in the cited literature for iMDK, the protocols provided are for the widely studied iMDK compound.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of iMDK administration in xenograft mouse models. Data is compiled from published studies and presented for easy comparison.

Table 1: iMDK Efficacy in H441 Non-Small Cell Lung Cancer Xenograft Model

| Parameter | Control Group (DMSO) | iMDK (9 mg/kg) | Percent Inhibition | Citation |

| Administration Frequency | Every 2 days, i.p. | Every 2 days, i.p. | - | [2] |

| Final Tumor Volume (mm³) | Approx. 1200 | Approx. 400 | ~67% | [2] |

| Final Tumor Weight (g) | Approx. 1.0 | Approx. 0.4 | ~60% | [2] |

| Metastasis Incidence | High (specific % not stated) | Significantly decreased | Not Applicable | [2] |

Note: Tumor volume and weight values are estimated from graphical data presented in the cited literature.

Table 2: iMDK Efficacy in Oral Squamous Cell Carcinoma Xenograft Models

| Cell Line | Parameter | Control Group (DMSO) | iMDK (9 mg/kg, daily) | Percent Inhibition | Citation |

| HSC-2 | Final Tumor Volume (mm³) | Approx. 120 | Approx. 40 | ~67% | |

| SAS | Final Tumor Volume (mm³) | Approx. 180 | Approx. 80 | ~56% |

Note: Tumor volume values are estimated from graphical data presented in the cited literature.

Experimental Protocols

Protocol 1: Preparation of iMDK Dosing Solution

This protocol describes the preparation of iMDK for intraperitoneal administration in mice.

Materials:

-

iMDK powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile deionized water (ddH₂O) or saline

-

Sterile microcentrifuge tubes and syringes

Procedure:

-

Prepare Stock Solution: Dissolve the iMDK powder in DMSO to create a concentrated stock solution. The exact concentration will depend on the final desired dosing volume and concentration.

-

Formulation for In Vivo Dosing: a. In a sterile tube, add the required volume of the iMDK DMSO stock solution. b. Add PEG300 and mix thoroughly until the solution is clear. c. Add Tween 80 and mix again until the solution is clear. d. Finally, add sterile ddH₂O or saline to reach the final desired concentration and volume. Mix thoroughly. A common vehicle formulation consists of DMSO, PEG300, Tween 80, and saline.

Example for a 9 mg/kg dose in a 20g mouse with an injection volume of 100 µL:

-

Required dose: 9 mg/kg * 0.02 kg = 0.18 mg

-

Required concentration: 0.18 mg / 0.1 mL = 1.8 mg/mL

-

Prepare the formulation to achieve this final concentration.

Protocol 2: Xenograft Mouse Model and iMDK Administration

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with iMDK.

Materials and Animals:

-

Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Human cancer cell lines (e.g., H441, H1299, HSC-2, SAS).

-

Phosphate-buffered saline (PBS), sterile.

-

Matrigel (optional, can improve tumor take-rate).

-

Prepared iMDK dosing solution (Protocol 1).

-

Vehicle control solution (e.g., DMSO).

-

Calipers for tumor measurement.

-

Sterile syringes and needles.

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume 2-3 times per week using calipers once the tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

-

Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Dosing and Administration:

-

Treatment Group: Administer iMDK (e.g., 9 mg/kg) via intraperitoneal (i.p.) injection.

-

Control Group: Administer an equivalent volume of the vehicle solution via i.p. injection.

-

Frequency: The dosing frequency can vary. Published studies have used schedules such as daily, every other day, or 3-5 times per week.[2][4] The duration of treatment typically ranges from 2 to 4 weeks.

-

-

Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study. Observe the animals for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Process tumors for further analysis, such as immunohistochemistry (IHC) for MDK expression and CD31 (an angiogenesis marker), or Western blot for pathway analysis.

-

Visualizations

Signaling Pathway Diagram

Caption: MDK signaling pathway and the inhibitory action of iMDK.

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy testing of iMDK in mice.

References

- 1. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing iMDK Quarterhydrate in a Lung Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

iMDK quarterhydrate is a novel small molecule inhibitor of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/AKT signaling pathway frequently dysregulated in cancer.[1][2] In non-small cell lung cancer (NSCLC), iMDK has demonstrated potent anti-tumor activity by suppressing this pathway.[1][2] However, studies have revealed that inhibition of the PI3K/AKT pathway by iMDK can lead to a compensatory activation of the MAPK/ERK pathway, potentially conferring resistance.[1][2] This has led to the exploration of combination therapies, pairing iMDK with MEK inhibitors to achieve a more comprehensive blockade of oncogenic signaling and enhanced tumor suppression.[1][2]

Recent advancements have also addressed the challenge of iMDK's poor water solubility through the development of lipid nanoparticle formulations, improving its potential for clinical translation.[3] Mechanistic studies have further elucidated that iMDK induces apoptosis in lung cancer cells through the ATF3-CHOP mediated pathway.[3]

These application notes provide detailed protocols for utilizing this compound in a lung cancer xenograft model, based on established preclinical studies. They are intended to guide researchers in the design and execution of in vivo efficacy studies to evaluate iMDK as a monotherapy or in combination with other targeted agents.

Quantitative Data Summary

The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in combination with a MEK inhibitor, PD0325901, in an H441 lung adenocarcinoma xenograft model.[1]

| Treatment Group | Dosage & Administration | Mean Tumor Volume (Day 11) | Standard Deviation (SD) | Statistical Significance (p-value) |

| Control (Vehicle) | Not specified | ~1200 mm³ | - | - |

| iMDK | 9 mg/kg, daily intraperitoneal injection | ~700 mm³ | - | <0.05 (vs. Control) |

| PD0325901 | 5 mg/kg, oral administration 5 times a week | ~800 mm³ | - | <0.05 (vs. Control) |

| iMDK + PD0325901 | 9 mg/kg iMDK (i.p.) + 5 mg/kg PD0325901 (oral) | ~300 mm³ | - | <0.05 (vs. single agent) |

Note: The tumor volumes are approximated from the graphical data presented in the source publication. For precise values, refer to the original study.[1]

Experimental Protocols

Cell Line and Culture

-

Cell Line: H441 (human lung adenocarcinoma) is a commonly used cell line for lung cancer xenograft studies with iMDK.[1][3]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Lung Cancer Xenograft Model Establishment

This protocol is a standard procedure for establishing subcutaneous xenografts.

-

Animals: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.

-

Cell Preparation for Injection:

-

Harvest H441 cells during their logarithmic growth phase using trypsin-EDTA.

-

Wash the cells with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Matrix.

-

The final cell concentration should be 2 x 10⁷ cells/mL.

-

-

Subcutaneous Injection:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow.

-

Begin monitoring tumor volume when the tumors become palpable.

-

Measure the tumor dimensions (length and width) with a digital caliper every other day.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

This compound Administration

-

Formulation:

-

For standard preclinical studies, this compound can be prepared for intraperitoneal injection. The specific vehicle used should be optimized for solubility.

-

For improved delivery, consider encapsulating iMDK in lipid nanoparticles to create a water-soluble formulation.[3]

-

-

Dosage and Administration:

-

Treatment Duration: Continue the treatment for the duration specified in the study design, typically until the tumors in the control group reach a predetermined endpoint size or for a set number of days (e.g., 11 days).[1]

Assessment of Anti-Tumor Efficacy

-

Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.

-

Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice.

-

Excise the tumors and measure their final weight and volume.

-

Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemical analysis and snap-freeze the remaining tissue for molecular analysis.

-

-

Immunohistochemistry (IHC):

-

To assess angiogenesis, perform IHC staining for CD31/PECAM-1 on paraffin-embedded tumor sections.[1]

-

Visualizations

Signaling Pathway Diagram

Caption: iMDK inhibits the PI3K/AKT pathway while inducing a compensatory activation of the MAPK/ERK pathway.

Experimental Workflow Diagram

Caption: Workflow for a lung cancer xenograft study evaluating this compound.

References

- 1. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel PI3K inhibitor iMDK suppresses non-small cell lung Cancer cooperatively with A MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Nanoparticle Delivery of iMDK Induces ATF3-Mediated Apoptosis in Sotorasib-Resistant KRAS Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Detecting Phospho-Akt (p-AKT) Inhibition by iMDK Quarterhydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][4] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that is activated downstream of PI3K.[2][4] Its activation involves phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[2][5]

iMDK quarterhydrate is a novel small molecule compound identified as a potent inhibitor of the PI3K pathway.[6][7] It has been shown to suppress the phosphorylation of AKT in a dose-dependent manner in non-small cell lung cancer (NSCLC) cells.[6][7][8] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of AKT phosphorylation at Ser473 following treatment with this compound.

Signaling Pathway and Experimental Overview

The diagram below illustrates the PI3K/AKT signaling cascade and the inhibitory action of this compound.

Caption: PI3K/AKT signaling pathway with this compound inhibition point.

The following workflow outlines the key steps of the Western blot protocol.

Caption: Experimental workflow for Western blot analysis of p-AKT.

Experimental Protocol

This protocol is optimized for detecting changes in AKT phosphorylation at Ser473.

I. Materials and Reagents

-

Cell Line: H441 (human lung adenocarcinoma) or other relevant cell line.

-

Compound: this compound (MedChemExpress, HY-101553 or equivalent).

-

Antibodies:

-